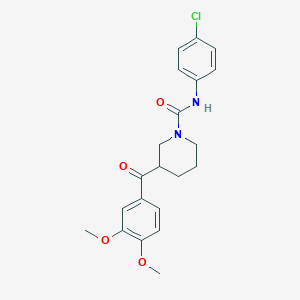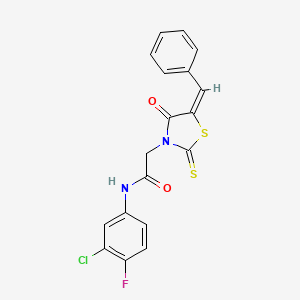![molecular formula C14H8Cl2F3NO B6043039 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as DCFB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
DCF exerts its biological activity by inhibiting the activity of a group of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, DCF promotes the acetylation of histones, which leads to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects
DCF has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation and pain in animal models of inflammatory diseases. In addition, DCF has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic machinery.
Avantages Et Limitations Des Expériences En Laboratoire
DCF is a relatively simple compound to synthesize, and it is readily available from commercial sources. It is also relatively stable and can be stored for extended periods without significant degradation. However, DCF has limited solubility in water, which can make it challenging to work with in aqueous systems. In addition, DCF can be toxic to some organisms, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on DCF. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF as a herbicide in agriculture. Finally, the potential use of DCF in the development of new materials with unique properties is also an area of interest.
Conclusion
In conclusion, DCF is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its ability to inhibit HDACs makes it a potent antitumor agent, and its ability to inhibit the growth of weeds makes it a potential herbicide. Further research is needed to fully understand the potential of DCF and to develop new applications for this compound.
Méthodes De Synthèse
DCF is synthesized by reacting 2,6-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DCF has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCF has also been reported to have anti-inflammatory and analgesic properties. In addition, DCF has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
Propriétés
IUPAC Name |
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-5-3-6-10(16)12(9)13(21)20-11-7-2-1-4-8(11)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHJCZZQVCPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B6042956.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6042968.png)
amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}methyl)quinolin-2(1H)-one](/img/structure/B6042980.png)
![N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6042982.png)
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![4-(4-fluorobenzyl)-3-{2-[4-(2-methoxyethoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6042993.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)


![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)